7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This purine-2,6-dione derivative features a complex structure with three key substituents:
- 1,3-Dimethyl groups at positions 1 and 3 of the purine core.
- 8-(Pyrrolidin-1-yl) substitution, introducing a secondary amine moiety.
- 7-(2-Hydroxy-3-(4-methoxyphenoxy)propyl) side chain, incorporating a glycerol-like backbone with a 4-methoxyphenoxy aromatic group.
Its molecular weight is approximately 485.5 g/mol (estimated from –9).
Properties
Molecular Formula |
C21H27N5O5 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C21H27N5O5/c1-23-18-17(19(28)24(2)21(23)29)26(20(22-18)25-10-4-5-11-25)12-14(27)13-31-16-8-6-15(30-3)7-9-16/h6-9,14,27H,4-5,10-13H2,1-3H3 |
InChI Key |
ONAGLIBEJLGDFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC(COC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-1,3-DIMETHYL-8-(1-PYRROLIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This involves the condensation of appropriate amines and aldehydes under controlled conditions.
Substitution reactions: Introduction of the hydroxy, methoxy, and pyrrolidinyl groups through nucleophilic substitution reactions.
Final assembly: Coupling of the intermediate products to form the final compound under specific temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-1,3-DIMETHYL-8-(1-PYRROLIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its interactions with various receptors, particularly adenosine receptors. Its structure suggests it may serve as a scaffold for developing new drugs targeting:
-
Adenosine Receptors :
- It has been shown to activate the human A3 adenosine receptor (Ki = 3 nM), indicating potential use in treating conditions such as cancer and inflammation where adenosine signaling is implicated .
- The compound's derivatives have demonstrated varying affinities for different adenosine receptor subtypes, suggesting a role in modulating physiological responses .
- Neuropharmacology :
Case Studies
Several studies highlight the application of this compound in drug development:
- Study on A3 Adenosine Receptor Activation : A research article demonstrated that derivatives of the compound inhibited certain agonist responses at the A3 receptor, suggesting their potential as therapeutic agents for conditions involving this pathway .
- Repurposing Research : The compound's scaffold has been explored for repurposing existing drugs to enhance efficacy against specific targets. For instance, modifications to the structure have yielded compounds with improved binding affinities and selectivities for adenosine receptors .
The biological activity of the compound is primarily attributed to its ability to modulate receptor activity:
- Binding Affinity Studies : Binding assays have indicated that the compound can effectively compete with known ligands at various receptors, confirming its role as an antagonist or agonist depending on structural modifications .
- Mechanism of Action : The interaction with adenosine receptors may lead to downstream effects such as altered cAMP levels and modulation of neurotransmitter release, which are critical in various physiological processes including pain modulation and immune response .
Mechanism of Action
The mechanism of action of 7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-1,3-DIMETHYL-8-(1-PYRROLIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the purine-2,6-dione core but differ in substituents (Table 1):
Table 1. Structural variations among purine-2,6-dione derivatives.
Physicochemical Properties
- Lipophilicity: The 4-methoxyphenoxy group (target compound) increases logP compared to Compound C’s unsubstituted phenoxy group. Compound A’s 2-methylphenoxy group may further elevate logP due to steric effects.
- Solubility: The pyrrolidin-1-yl group (target compound, Compound A, Compound C) enhances aqueous solubility via hydrogen bonding, whereas Compound B’s anilino group reduces solubility.
- Hydrogen Bonding : The hydroxyl group in the propyl side chain (common to all compounds) contributes to polarity.
Spectroscopic Differences
- 1H-NMR: Aromatic Signals: The target compound’s 4-methoxyphenoxy group shows a singlet for methoxy protons (~3.74 ppm) and distinct aromatic doublets (6.87 ppm, ), unlike Compound A’s 2-methylphenoxy (split aromatic peaks) or Compound C’s phenoxy (simpler aromatic pattern). Pyrrolidinyl Protons: Resonances at ~2.7–3.0 ppm () differ from Compound B’s anilino protons (~6.5–7.5 ppm, ).
- 13C-NMR: The methoxyphenoxy carbon (: ~158.6 ppm) is absent in Compounds A and C. Pyrrolidinyl carbons (~44–55 ppm) contrast with anilino carbons (~120–140 ppm) in Compound B.
Biological Activity
The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione , often referred to as a modified purine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 520.6 g/mol. Its structure features a purine core substituted with various functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N6O5 |
| Molecular Weight | 520.6 g/mol |
| InChI Key | QHHGLEGYJAHVKF-UHFFFAOYSA-N |
Research indicates that this compound may interact with several biological targets, including adenosine receptors and other G protein-coupled receptors (GPCRs). The binding affinity to these receptors is crucial for its pharmacological effects.
- Adenosine Receptors : The compound has shown potential as an agonist or antagonist at various adenosine receptor subtypes, which are implicated in numerous physiological processes such as inflammation and neurotransmission.
- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties by modulating pathways involved in oxidative stress and apoptosis.
Pharmacological Effects
The biological activities associated with this compound include:
- Antioxidant Activity : The presence of the methoxyphenoxy group is believed to contribute to its antioxidant properties, which can mitigate oxidative damage in cells.
- Anti-inflammatory Effects : Studies have demonstrated that the compound can reduce pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound exhibits selective cytotoxicity towards certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its effects on human breast cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability at micromolar concentrations .
Case Study 2: Neuroprotective Effects
A research article highlighted the neuroprotective effects of this compound in a model of neurodegeneration. It was found to inhibit neuronal cell death induced by glutamate toxicity, showcasing its potential for treating neurodegenerative diseases like Alzheimer's .
Case Study 3: Anti-inflammatory Properties
Another study investigated its anti-inflammatory effects in a murine model of arthritis. The compound significantly reduced joint swelling and inflammation markers compared to control groups, supporting its use as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
